molecular formula C18H15N B3145383 4-(2-Phenylphenyl)aniline CAS No. 5728-65-4

4-(2-Phenylphenyl)aniline

Cat. No.: B3145383
CAS No.: 5728-65-4
M. Wt: 245.3 g/mol
InChI Key: VCYJGRWERKUBFX-UHFFFAOYSA-N
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Description

4-(2-Phenylphenyl)aniline is an organic compound characterized by an amino group attached to a benzene ringIt is a solid at room temperature and is slightly soluble in water but freely soluble in chemicals such as alcohol and ether.

Preparation Methods

The synthesis of 4-(2-Phenylphenyl)aniline typically involves the reaction of biphenyl acid chloride with aniline. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

4-(2-Phenylphenyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese dioxide for oxidation and hydrochloric acid for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives .

Scientific Research Applications

    Corrosion Inhibition: Derivatives of this compound have shown significant corrosion inhibition properties on mild steel in acidic solutions.

    Analgesic Activity: Structurally similar compounds have been studied for their analgesic properties, highlighting the importance of structural features for designing potent anti-inflammatory agents.

    Electroluminescence and Electrochromism: Derivatives of 4-(2-Phenylphenyl)aniline have been designed for their color-tunable emitting properties and their function as electroluminescent materials.

    Polyaniline Synthesis: This compound has been used in the synthesis of polyaniline, a conductive polymer.

Mechanism of Action

The mechanism of action of 4-(2-Phenylphenyl)aniline involves its interaction with various molecular targets and pathways. For instance, in corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In electroluminescent applications, the compound’s structure allows it to emit light when an electric current is applied .

Comparison with Similar Compounds

4-(2-Phenylphenyl)aniline can be compared with other similar compounds such as:

  • 4-tert-Butylaniline
  • 2-Isopropenylaniline
  • 4-Ethynylaniline These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

4-(2-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYJGRWERKUBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325518
Record name 4-(2-phenylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5728-65-4
Record name NSC509503
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-phenylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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